N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
Properties
Molecular Formula |
C19H18FN3O2S3 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18FN3O2S3/c1-12-3-6-14(9-16(12)20)21-17(24)11-27-19-23-22-18(28-19)26-10-13-4-7-15(25-2)8-5-13/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
UYDABYRPPIRUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the sulfanyl and fluoro-substituted phenyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste management strategies to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thiadiazole ring or other functional groups.
Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The thiadiazole ring and sulfanyl groups may play a crucial role in these interactions, affecting the compound’s overall bioactivity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in the Aromatic and Heterocyclic Domains
Substituent Effects on the Aromatic Ring
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide ():
- Key Difference : The phenyl group here is substituted with 2-chloro and 5-trifluoromethyl groups, compared to the 3-fluoro-4-methylphenyl group in the target compound.
- Impact : The electron-withdrawing trifluoromethyl and chloro groups may enhance metabolic stability but reduce solubility compared to the electron-donating methyl group in the target compound .
N-(4-Acetamidophenyl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide (): Key Difference: The phenyl group is substituted with an acetamido group at the 4-position.
Heterocyclic Core Variations
N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides (): Key Difference: The 1,3,4-thiadiazole core is replaced with 1,3,4-oxadiazole. Impact: Oxadiazole’s lower electronegativity compared to thiadiazole may reduce π-stacking interactions with biological targets, altering antimicrobial efficacy. Compounds 6f and 6o in this series showed notable antimicrobial activity (MIC: 8–16 µg/mL) but higher cytotoxicity than thiadiazole analogs .
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide ():
- Key Difference : Incorporates a thiazole ring instead of thiadiazole.
- Impact : Thiazole’s sulfur atom may enhance metal-binding properties, influencing enzyme inhibition (e.g., α-glucosidase or lipoxygenase) .
Antimicrobial Activity
- Target Compound : Predicted activity based on analogs like N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), which targets bacterial enzymes.
- Triazole Analogs ():
Enzyme Inhibition
- Oxadiazole Derivatives (): Compounds like 8t and 8v showed α-glucosidase inhibition (IC50: 12–18 µM), attributed to the indole moiety. The target compound’s 4-methoxybenzyl group may enhance π-π interactions with enzyme active sites .
Physicochemical Properties
*Estimated using fragment-based methods.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized to maximize yield?
Q. What spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; thiadiazol protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 476.2) validate the molecular formula (C₂₀H₁₉FN₄O₂S₃) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across enzyme targets?
Methodological Answer: Discrepancies may arise from assay conditions or target specificity. Strategies include:
- Dose-response profiling : Test compound concentrations (1 nM–100 µM) to identify off-target effects .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities for enzymes like COX-2 or kinases. For example, the thiadiazol-sulfanyl moiety may show stronger interactions with hydrophobic enzyme pockets .
- Enzyme kinetics : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C) to isolate variables .
Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) in anticancer research?
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffer) be interpreted during formulation studies?
Methodological Answer:
- Solubility assays : Use dynamic light scattering (DLS) to quantify aggregation in PBS (pH 7.4) versus DMSO. For example, a compound may show 10 mg/mL solubility in DMSO but <1 mg/mL in PBS due to hydrophobic stacking .
- Co-solvent systems : Test PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
